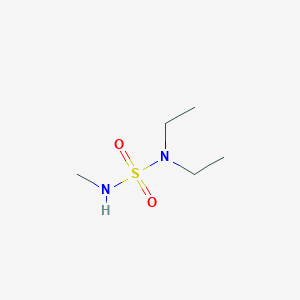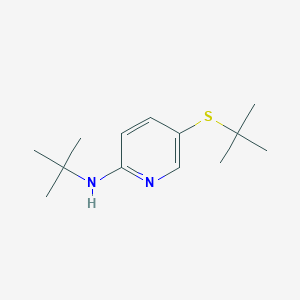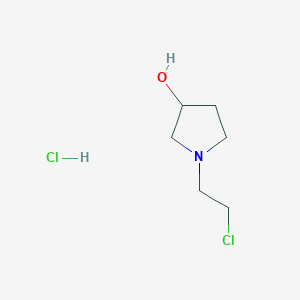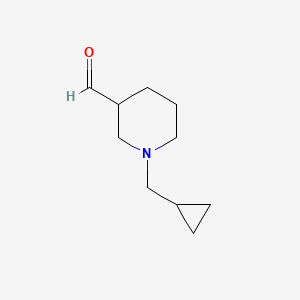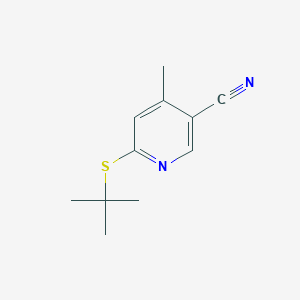
6-(tert-Butylthio)-4-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butylthio)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a tert-butylthio group and a methyl group attached to the nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylthio)-4-methylnicotinonitrile typically involves the introduction of the tert-butylthio group to a nicotinonitrile precursor. One common method involves the reaction of 4-methylnicotinonitrile with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-(tert-Butylthio)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(tert-Butylthio)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(tert-Butylthio)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The nitrile group can also participate in nucleophilic addition reactions, further modulating its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(tert-Butylthio)-4-methylpyridine
- 6-(tert-Butylthio)-4-methylquinoline
- 6-(tert-Butylthio)-4-methylisoquinoline
Uniqueness
6-(tert-Butylthio)-4-methylnicotinonitrile is unique due to the presence of both the tert-butylthio and nitrile groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H14N2S |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
6-tert-butylsulfanyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-8-5-10(14-11(2,3)4)13-7-9(8)6-12/h5,7H,1-4H3 |
InChI-Schlüssel |
PLCKCKACLNZTEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C#N)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





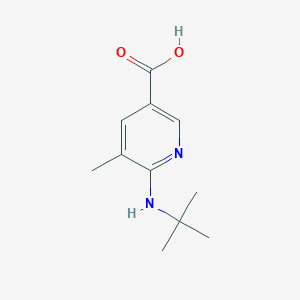
![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
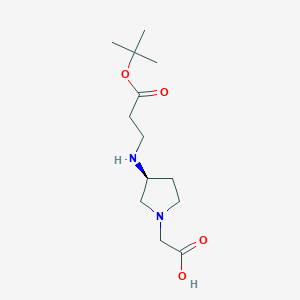

amine](/img/structure/B13002402.png)


